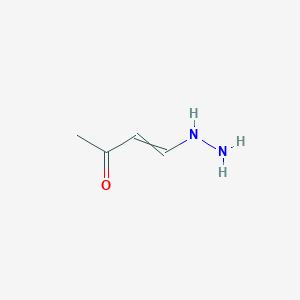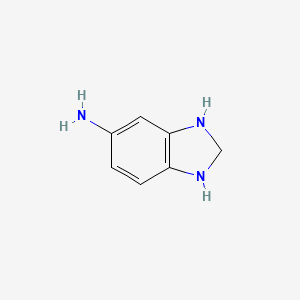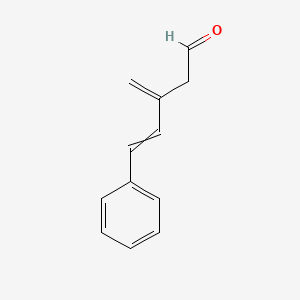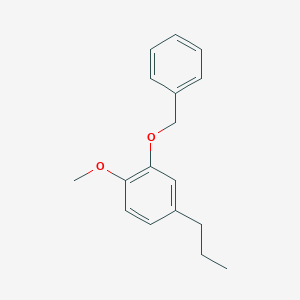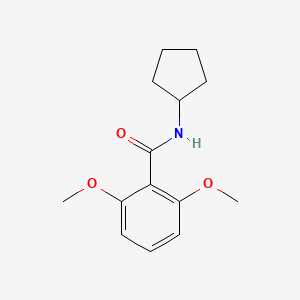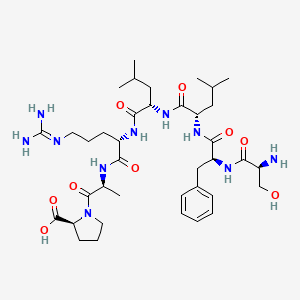
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone typically involves multi-step organic reactions. One common route might include:
Starting Material: Begin with a pyridine derivative.
Boc Protection: Introduce the Boc-protected amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Ketone Formation: Attach the phenyl group through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-phenylacetic acid.
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-phenylethanol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-pyridyl)-1-phenylethanone: Lacks the Boc protection, making it more reactive.
2-(2-Boc-amino-3-pyridyl)-1-phenylethanone: Different substitution pattern on the pyridine ring.
2-(2-Boc-amino-4-pyridyl)-1-phenylpropanone: Contains an additional carbon in the ethanone moiety.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is unique due to its specific substitution pattern and the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions.
Properties
CAS No. |
178383-09-0 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-phenacylpyridine-2-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)16-15(19)13(9-10-20-16)11-14(21)12-7-5-4-6-8-12/h4-10H,11,19H2,1-3H3 |
InChI Key |
OLDUQXMGLNEAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
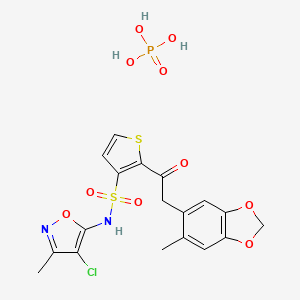
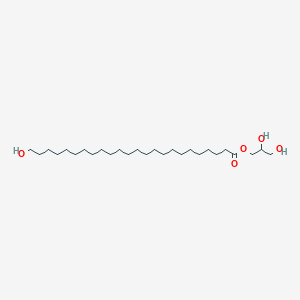


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
